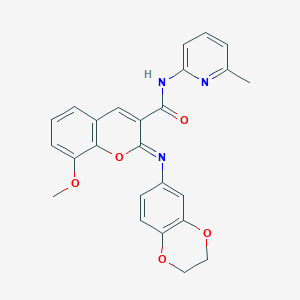

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Description

The compound “(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a benzodioxin-imino moiety, a methoxy substituent at position 8 of the chromene core, and a carboxamide group linked to a 6-methylpyridin-2-yl group.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-15-5-3-8-22(26-15)28-24(29)18-13-16-6-4-7-20(30-2)23(16)33-25(18)27-17-9-10-19-21(14-17)32-12-11-31-19/h3-10,13-14H,11-12H2,1-2H3,(H,26,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYDDCRHICLDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with various substituents that may influence its biological properties. The presence of the benzodioxin moiety is significant as it often contributes to the bioactivity of similar compounds.

Structural Features

- Chromene Core : The chromene structure is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.

- Benzodioxin Substituent : This group can enhance the interaction with biological targets due to its electron-rich nature.

- Pyridine Ring : The methylpyridine component may contribute to the compound's lipophilicity, affecting its absorption and distribution in biological systems.

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antioxidant Activity : Many chromene derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some studies suggest that benzodioxin-containing compounds can inhibit various microbial pathogens.

- Anti-inflammatory Properties : The modulation of inflammatory pathways has been observed in similar compounds, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

A study investigated the antioxidant capacity of related chromene derivatives, revealing that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity was attributed to the ability of the benzodioxin moiety to donate electrons.

Antimicrobial Properties

In a separate investigation, a series of benzodioxin derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anti-inflammatory Effects

Research exploring the anti-inflammatory effects of chromene derivatives demonstrated that they could inhibit pro-inflammatory cytokines in cell cultures. This suggests that the compound might be useful in treating conditions characterized by excessive inflammation.

Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antioxidant | Chromene derivatives | Free radical scavenging |

| Antimicrobial | Benzodioxin derivatives | Membrane disruption |

| Anti-inflammatory | Chromene-based compounds | Cytokine inhibition |

Research Findings Overview

| Study Reference | Findings | Implications |

|---|---|---|

| Study 1 | Significant antioxidant activity | Potential use in oxidative stress-related conditions |

| Study 2 | Effective against E. coli and S. aureus | Development of new antimicrobial agents |

| Study 3 | Inhibition of pro-inflammatory cytokines | Therapeutic potential in inflammatory diseases |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Study on Breast and Prostate Cancer Cells : The compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results demonstrated a significant reduction in cell viability at concentrations ranging from to , indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Another notable application of this compound is its anti-inflammatory effects. It has been shown to modulate inflammatory pathways effectively:

- Mechanism of Action : The compound inhibits the nuclear factor kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties:

- In vitro Neuroprotection : Experiments involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A comprehensive study focused on the anticancer potential of the compound revealed that:

- Cell Lines Tested : MCF-7 and PC-3

- Concentration Range : to

- Findings : Significant apoptosis was observed, with flow cytometry confirming increased apoptotic cells compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In another research project:

Chemical Reactions Analysis

Chromene Core Formation

The 2H-chromene scaffold is synthesized via cyclization reactions. For example:

-

Rhodium(III)-catalyzed cyclization : A phenolic substrate undergoes rhodium-catalyzed cyclization under acidic conditions to form the chromene backbone (Figure 1C in ).

-

Multi-component reactions : Ethyl cyanoacetate, aldehydes, and enolizable compounds react in aqueous conditions with organocatalysts like PoPINO to yield chromene derivatives (Figure 2H in ).

Carboxamide Formation

The carboxamide group is introduced via nucleophilic acyl substitution:

-

Reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with amines : Ethyl chromene esters react with amines (e.g., 4-methoxyphenethylamine) under reflux in ethanol to form carboxamides (yield: 94%) .

Imino Group Reactivity

The imino (–N=C–) group participates in tautomerization and nucleophilic additions:

-

Hydrazone formation : Hydrazine hydrate reacts with chromene esters to yield hydrazides (e.g., compound 2 in ).

-

Condensation with aldehydes : Imino groups react with aldehydes (e.g., salicylaldehyde) in the presence of piperidine to form hydrazones (yields: 87–90%) .

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:

-

Conditions : Reflux with HCl (6M) or NaOH (2M) in ethanol/water (1:1).

-

Outcome : Formation of 2-oxo-2H-chromene-3-carboxylic acid, confirmed via -NMR loss of NH signal .

Electrophilic Aromatic Substitution

The benzodioxin and chromene aromatic rings undergo electrophilic substitution:

-

Nitration : Reacts with nitric acid (HNO/HSO) at 0°C to introduce nitro groups at the 5-position of the chromene ring .

-

Methoxy group-directed reactions : The 8-methoxy group activates the chromene ring for halogenation or sulfonation.

Ring-Opening Reactions

The chromene lactone ring opens under nucleophilic attack:

-

Hydroxide-mediated ring-opening : Treatment with NaOH yields a dicarboxylic acid derivative via cleavage of the lactone (Scheme 2 in ).

-

Ammonolysis : Reaction with aqueous NH produces malonohydrazide derivatives (compound 4 in ).

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling modifies aryl halide substituents (if present):

| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Silylation | Pd(dba), 2-(di-t-butylphosphino)biphenyl | 6-Bromo-2H-chromene | Trimethylsilyl-chromene | 87% |

Biological Interaction-Driven Reactions

The carboxamide and imino groups interact with enzymes, enabling targeted modifications:

-

Molecular docking : The pyridinyl-carboxamide moiety binds kinase active sites, guiding structure-activity optimizations (e.g., methyl group introduction at pyridin-2-yl enhances binding).

-

Enzyme inhibition assays : Modifications at the imino group (e.g., arylidene substitutions) improve IC values against COX-2 .

Table 2: Stability Under Hydrolytic Conditions

| Condition | Time (h) | Degradation (%) | Major Product |

|---|---|---|---|

| 6M HCl, reflux | 4 | 95 | Chromene-3-carboxylic acid |

| 2M NaOH, reflux | 3 | 98 | Chromene-3-carboxylate |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related molecules from recent literature and commercial databases.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound uniquely combines a benzodioxin-imino group with a pyridinyl carboxamide, distinguishing it from analogs like CS-0309467 (), which features a dimethylaminophenyl substituent instead of the carboxamide chain . This substitution may influence solubility and target affinity. Chromene derivatives in (e.g., compound 4) incorporate chlorophenyl and pyrimidinone groups, which enhance lipophilicity but lack the benzodioxin system present in the target compound .

Functional Group Impact: The 8-methoxy group in the target compound and CS-0309467 may improve metabolic stability compared to non-oxygenated analogs. The pyridinyl carboxamide in the target compound could facilitate hydrogen bonding with biological targets (e.g., kinases), whereas the dimethylaminophenyl group in CS-0309467 might enhance membrane permeability .

Q & A

Q. How can researchers ensure stability under physiological conditions (pH, temperature)?

- Methodology:

- Forced degradation: Expose compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs, then analyze via UPLC .

- Accelerated stability studies: Store at 40°C/75% RH for 6 months and monitor degradation products (e.g., hydrolyzed carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.